molecular formula C13H11N3 B171744 2-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 127219-06-1

2-(Imidazo[1,2-a]pyridin-2-yl)aniline

Cat. No. B171744
M. Wt: 209.25 g/mol
InChI Key: ARUHCDRGLVIGLO-UHFFFAOYSA-N
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Description

“2-(Imidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the molecular formula C13H11N3 . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . They can be synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “2-(Imidazo[1,2-a]pyridin-2-yl)aniline” consists of a fused ring system of imidazole and pyridine attached to an aniline group . The exact mass of the molecule is 209.095297364 g/mol .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are involved in a variety of chemical reactions. They can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Imidazo[1,2-a]pyridin-2-yl)aniline” include a molecular weight of 209.25 g/mol, XLogP3-AA of 2.7, one hydrogen bond donor count, two hydrogen bond acceptor count, and one rotatable bond count .

Scientific Research Applications

1. Pharmaceutical and Medicinal Chemistry

2-(Imidazo[1,2-a]pyridin-2-yl)aniline plays a significant role in medicinal chemistry due to its wide range of bioactivities. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" structure with applications in areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. This scaffold is represented in various marketed preparations, highlighting its importance in drug development (Deep et al., 2016).

2. Catalytic Activities

A study involving heterocyclic compounds with imidazolo[1,2-a]pyridine moiety, including 2-(imidazo[1,2-a]pyridin-2-yl)aniline, revealed their effectiveness as catalysts in oxidation reactions. These compounds, when used with transition metals, proved to be efficient in catalyzing the oxidation of catechol to o-quinone (Saddik et al., 2012).

3. Synthesis Methods

Innovative methods have been developed for the synthesis of compounds involving 2-(imidazo[1,2-a]pyridin-2-yl)aniline. For instance, a molecular iodine-promoted transimination method has been used for efficient synthesis of related heterocycle skeletons, showcasing the versatility of this compound in synthetic chemistry (Sunkari et al., 2017).

4. Magnetic Properties

Research has also delved into the magnetic properties of 2-(imidazo[1,2-a]pyridin-2-yl)-related compounds. For example, the study of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid and its perchlorate revealed interesting insights into their magnetic susceptibilities and structures (Shen et al., 2015).

5. Chemical Interactions and Properties

Other studies have explored the chemical properties and interactions of imidazo[1,2-a]pyridine derivatives. For instance, the synthesis and recognition properties of imidazo[1,5-a]pyridinium salts, including compounds related to 2-(imidazo[1,2-a]pyridin-2-yl)aniline, have been investigated to understand their selective recognition properties (Zhao, 2015).

Safety And Hazards

While specific safety and hazard information for “2-(Imidazo[1,2-a]pyridin-2-yl)aniline” is not available, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore new synthetic pathways and potential applications of these compounds .

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUHCDRGLVIGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyridin-2-yl)aniline

Synthesis routes and methods I

Procedure details

Sulfide reduction. Into a round bottom flask was charged 2-(2-Nitro-phenyl)-imidazo[1,2-a]pyridine (250 mg, 1.04 mmol), Sodium hydrogensulfide (351 mg, 6.24 mmol), methanol (6 ml) and water (2 ml). The reaction mixture was refluxed overnight. TLC indicated that the reaction was complete (5% MeOH in CH2Cl2). The mixture was cooled to room temperature, concentrated to dryness and to the white/yellow salts was added water (1 mL), CH2Cl2 (10 mL) and MeOH (1 mL). The layers were separated and the aqueous layer was back extracted with CH2Cl2 (2×10 ml). The combined organic layers were dried over Na2SO4, and concentrated to dryness to obtain the product as a tan solid (MS, M++H=210.1).
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6 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Roohi, P Alizadeh - Spectrochimica Acta Part A: Molecular and …, 2019 - Elsevier
In order to understand the fine-tuned photo-physical behaviors of the N(X)–H⋯N systems, the excited state intramolecular proton transfer (ESIPT) switching in the N-substituted X 1-5 -…
Number of citations: 6 www.sciencedirect.com
S Sunkari, SP Shaik, NH Krishna… - Asian Journal of …, 2017 - Wiley Online Library
An unprecedented, efficient I 2 ‐mediated approach for the synthesis of 6‐phenylpyrido[2′,1′:2,3]imidazo[4,5‐c]quinoline heterocyclic skeletons has been achieved from the reaction …
Number of citations: 5 onlinelibrary.wiley.com
AJ Stasyuk, YT Chen, CL Chen, PJ Wu… - Physical Chemistry …, 2016 - pubs.rsc.org
A series of new amino (NH)-type intramolecular hydrogen-bonding (H-bonding) compounds have been strategically designed and synthesized. These molecules comprise a 2-(imidazo[…
Number of citations: 61 pubs.rsc.org
R Jinkala, SK KB, V Rapolu, N Satish P… - Synthetic …, 2022 - Taylor & Francis
An unprecedented and efficient molecular iodine promoted domino protocol for the synthesis of N polycyclic pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines were reported from phenylacetic …
Number of citations: 3 www.tandfonline.com
RN Rao, K Chanda - New Journal of Chemistry, 2021 - pubs.rsc.org
An expeditious microwave assisted one-pot sequential route to synthesize pyrido fused imidazo[4,5-c]quinolines via the Pictet–Spengler cyclization strategy has been developed. In this …
Number of citations: 8 pubs.rsc.org
GS Mani, AVS Rao, Y Tangella, S Sunkari… - New Journal of …, 2018 - pubs.rsc.org
An efficient molecular iodine-catalysed one-pot strategy has been accomplished for the construction of various fused heterocycles such as pyridoimidazoles, pyrrolo[1,2-a]quinoxalines …
Number of citations: 24 pubs.rsc.org
B Sridevi, S Reddy Kandimalla… - European Journal of …, 2019 - Wiley Online Library
An efficient metal‐free, one‐pot strategy has been developed for the synthesis of diverse N‐fused polyheterocycles such as pyrido‐/thiazolo‐/benzthiazolo‐imidazo[4,5‐c]quinolines …
G Lian, J Li, P Liu, P Sun - The Journal of Organic Chemistry, 2019 - ACS Publications
An NH 4 I-catalyzed cross-dehydrogenative coupling (CDC) reaction of ethers with imidazopyridine cascade cyclization under transition-metal-free conditions has been developed. …
Number of citations: 10 pubs.acs.org
RN Rao, K Chanda - Chemical Communications, 2022 - pubs.rsc.org
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across …
Number of citations: 21 pubs.rsc.org
A Kale, C Bingi, NC Ragi, P Sripadi… - …, 2017 - thieme-connect.com
The synthesis of a series of novel quinoline fused imidazo[4,5-c]quinolines was accomplished by a simple, efficient, iodine–dimethyl sulfoxide (I 2 –DMSO) promoted sequential …
Number of citations: 10 www.thieme-connect.com

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